Avotaciclib (CAS: 1983983-41-0), also known as BEY1107, is a highly selective, orally bioavailable small-molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1). Unlike broad-spectrum pan-CDK inhibitors or G1/S-targeting CDK4/6 inhibitors, Avotaciclib specifically targets the CDK1/Cyclin B complex, driving G2/M phase cell cycle arrest and inducing apoptosis in highly proliferative cells . Currently advancing through Phase I/II clinical trials for locally advanced and metastatic solid tumors, including pancreatic cancer and glioblastoma, the compound features an optimized pharmacokinetic profile [1]. For procurement professionals and translational researchers, Avotaciclib represents a highly suitable, clinical-stage alternative to traditional in vitro CDK1 tool compounds, offering established oral bioavailability and formulation stability for rigorous in vivo efficacy and combination therapy models.
Substituting Avotaciclib with generic pan-CDK inhibitors (e.g., Dinaciclib, Flavopiridol) or conventional CDK4/6 inhibitors (e.g., Palbociclib) limits experimental integrity and therapeutic modeling. Pan-CDK inhibitors exhibit broad activity across CDK2, CDK5, and CDK9, introducing confounding off-target toxicities such as broad transcriptional suppression, which obscures CDK1-specific mechanistic readouts [1]. Conversely, CDK4/6 inhibitors arrest cells exclusively at the G1/S transition, rendering them ineffective in models that have bypassed the Rb/E2F pathway or exhibit radiotherapy resistance. Furthermore, while classic selective CDK1 inhibitors like RO-3306 are valuable in vitro, their poor aqueous solubility and lack of oral bioavailability make them unsuitable for advanced murine xenograft studies, a limitation directly resolved by the clinically optimized formulation of Avotaciclib [2].
Avotaciclib is engineered for clinical-stage oral bioavailability, overcoming the severe pharmacokinetic limitations of classic CDK1 tool compounds like RO-3306. While RO-3306 provides high in vitro selectivity (Ki = 20 nM) but fails in systemic in vivo applications due to poor exposure, Avotaciclib (and its salt forms) can be readily formulated as a homogeneous suspension in standard vehicles (e.g., 5 mg/mL in CMC-Na) for consistent oral gavage . Its successful progression into Phase I/II trials validates its robust in vivo stability, making it a highly practical choice for translational murine models.
| Evidence Dimension | In Vivo Applicability and Oral Dosing Stability |
| Target Compound Data | Avotaciclib: Clinically validated oral bioavailability; stable in vivo suspension at 5 mg/mL in CMC-Na. |
| Comparator Or Baseline | RO-3306: Poor oral bioavailability; restricted primarily to in vitro assays. |
| Quantified Difference | Transition from an in vitro-restricted tool to an orally active Phase I/II clinical candidate. |
| Conditions | Murine xenograft dosing and clinical pharmacokinetic profiling. |
Essential for translational researchers who require reliable, orally active compounds for reproducible in vivo efficacy and xenograft studies.
Radiotherapy-resistant non-small cell lung cancer (NSCLC) models frequently evade standard G1/S checkpoint inhibition. Avotaciclib demonstrates potent, targeted cytotoxicity in these refractory models by enforcing G2/M arrest. In radiotherapy-resistant NSCLC cell lines (H1437R, H1568R, H1703R, H1869R), Avotaciclib achieved sub-micromolar efficacy with EC50 values ranging strictly from 0.580 to 0.918 μM [1]. This provides a quantifiable advantage over standard chemotherapeutics or CDK4/6 inhibitors, which fail to induce apoptosis in these Rb-bypassed or radioresistant phenotypes.
| Evidence Dimension | Cell Viability (EC50) in Radioresistant Models |
| Target Compound Data | Avotaciclib: EC50 = 0.580 - 0.918 μM. |
| Comparator Or Baseline | Baseline: Radiotherapy-resistant NSCLC cell lines refractory to standard treatments. |
| Quantified Difference | Sub-micromolar apoptotic induction in models resistant to conventional radiotherapy. |
| Conditions | 48-hour in vitro treatment of radioresistant NSCLC lines. |
Justifies the procurement of Avotaciclib for specialized oncology research focused on overcoming acquired resistance to radiation and standard chemotherapy.
Unlike pan-CDK inhibitors such as Dinaciclib—which potently inhibit CDK9 (IC50 = 4 nM) and cause broad, confounding transcriptional suppression—Avotaciclib selectively targets the CDK1/Cyclin B complex [1]. This specificity ensures that the observed apoptotic effects, such as the phosphorylation of Bcl-2 and Bcl-xL at the mitochondrial membrane, are driven exclusively by CDK1 inhibition [1]. By avoiding the off-target G1/S interference (CDK2) and transcriptional toxicity (CDK9) of pan-inhibitors, Avotaciclib provides a significantly cleaner mechanistic readout.
| Evidence Dimension | Cell Cycle Arrest Phase and Off-Target Activity |
| Target Compound Data | Avotaciclib: Specific G2/M arrest via CDK1/Cyclin B inhibition without broad transcriptional suppression. |
| Comparator Or Baseline | Dinaciclib (Pan-CDK): Confounds readouts via CDK9 inhibition (IC50 = 4 nM). |
| Quantified Difference | Elimination of CDK9-mediated transcriptional toxicity while maintaining specific G2/M transition targeting. |
| Conditions | Cell cycle analysis and mitochondrial apoptosis pathway profiling. |
Critical for investigators who need to isolate the biological effects of G2/M arrest without the confounding toxicity of pan-CDK inhibition.
Highly applicable for murine xenograft studies requiring an orally bioavailable CDK1 inhibitor, particularly for pancreatic cancer and glioblastoma models where standard tool compounds (like RO-3306) fail due to poor pharmacokinetics [1].
A primary candidate for investigating mechanisms to overcome radiotherapy resistance in NSCLC and gemcitabine resistance in pancreatic ductal adenocarcinoma (PDAC), often utilized in combination with CHK2 inhibitors or standard chemotherapeutics [2].
Applicable for in vitro mechanistic studies isolating the role of the CDK1/Cyclin B complex in mitochondrial apoptosis (e.g., Bcl-2/Bcl-xL phosphorylation) without the confounding transcriptional effects of pan-CDK inhibitors [3].